molecular formula C9H16N2O2 B13460254 6-Oxa-9-azaspiro[4.5]decane-9-carboxamide

6-Oxa-9-azaspiro[4.5]decane-9-carboxamide

Cat. No.: B13460254
M. Wt: 184.24 g/mol
InChI Key: AGUNNULMBPQXMH-UHFFFAOYSA-N
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Description

6-Oxa-9-azaspiro[4.5]decane-9-carboxamide is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxane ring fused to an azaspirodecane system, which imparts distinct chemical and physical properties. It is used in various scientific research fields due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-9-azaspiro[4.5]decane-9-carboxamide typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out in the presence of a base, such as lithium diisopropylamide, to generate the carbanion intermediate, which then undergoes cyclization to form the spirocyclic structure . The final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-9-azaspiro[4.5]decane-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

6-Oxa-9-azaspiro[4.5]decane-9-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxa-9-azaspiro[4.5]decane-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxa-9-azaspiro[4.5]decane-9-carboxamide is unique due to its specific spirocyclic structure and the presence of both oxane and azaspirodecane rings. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

6-oxa-9-azaspiro[4.5]decane-9-carboxamide

InChI

InChI=1S/C9H16N2O2/c10-8(12)11-5-6-13-9(7-11)3-1-2-4-9/h1-7H2,(H2,10,12)

InChI Key

AGUNNULMBPQXMH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CN(CCO2)C(=O)N

Origin of Product

United States

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